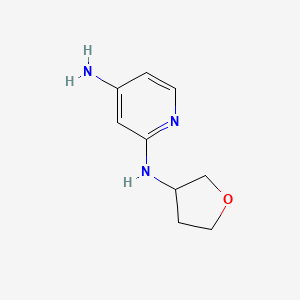
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is often referred to as Trimetazidine Dihydrochloride and is recognized for its role in various pharmacological and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with piperazine under hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethanol solvent . The resulting product is then converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced in accordance with internationally recognized standards for pharmaceutical reference materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, secondary amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride involves its interaction with cellular metabolic pathways. It is believed to inhibit fatty acid oxidation, thereby enhancing glucose utilization in cells. This shift in metabolic preference helps protect cells from ischemic damage by reducing the production of reactive oxygen species and maintaining cellular energy levels .
Comparaison Avec Des Composés Similaires
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride:
1-(2,6-Dichlorobenzyl)piperazine: This compound has different substituents on the benzyl ring, leading to distinct chemical and biological properties.
Uniqueness: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to modulate cellular metabolism and protect against ischemic damage sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H24Cl2N2O3 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-[(2,4,6-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H |
Clé InChI |
UWEGFNOJFFALSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CN2CCNCC2)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)







![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)



